3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide
CAS No.: 1007173-32-1
Cat. No.: VC11953869
Molecular Formula: C24H20ClN7O
Molecular Weight: 457.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007173-32-1 |
|---|---|
| Molecular Formula | C24H20ClN7O |
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | 3-chloro-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C24H20ClN7O/c1-14-6-4-9-20(16(14)3)31-22-19(12-28-31)23(27-13-26-22)32-21(10-15(2)30-32)29-24(33)17-7-5-8-18(25)11-17/h4-13H,1-3H3,(H,29,33) |
| Standard InChI Key | SFTRYHNJZVRLRQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC=C5)Cl)C |
| Canonical SMILES | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC=C5)Cl)C |
Introduction
The compound 3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is a complex organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse pharmacological properties, including roles as kinase inhibitors, which make them valuable in the development of targeted therapies for cancer and other diseases related to kinase dysregulation.
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. These processes often include the formation of pyrazole and pyrimidine rings, which can be achieved through various chemical reactions depending on the specific substituents and desired final product characteristics.
For example, the synthesis of N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide involves complex organic chemistry techniques, including the formation of pyrazole and pyrimidine rings.
Synthesis Steps:
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Formation of Pyrazole Ring: This step often involves the reaction of suitable precursors to form the pyrazole core.
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Formation of Pyrimidine Ring: The pyrimidine ring is typically formed through condensation reactions involving the pyrazole core and appropriate pyrimidine precursors.
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Introduction of Substituents: Specific substituents, such as methyl or phenyl groups, are introduced to the pyrazolo[3,4-d]pyrimidine scaffold to enhance its biological activity.
Structural Characteristics
Pyrazolo[3,4-d]pyrimidine derivatives are characterized by their unique heterocyclic structure, which includes both pyrazole and pyrimidine rings. This structure is crucial for their biological activity, as it allows them to interact with specific biological targets such as enzymes or receptors.
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide | Not specified | Not specified | Potential kinase inhibitor |
| 4-Chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide | C19H17ClN4O3 | Not specified | Anti-inflammatory and anticancer properties |
Potential Applications
Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential therapeutic applications, particularly as kinase inhibitors. These compounds can inhibit specific kinases involved in cellular signaling pathways that regulate cell growth and survival, making them valuable in the treatment of diseases such as cancer.
Potential Therapeutic Areas:
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Cancer Treatment: As kinase inhibitors, these compounds can induce apoptosis in cancer cells or modulate other pathological processes.
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Inflammatory Diseases: Some derivatives show anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.
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